molecular formula C22H18N4O2S B2562237 N-({[2,3'-bipyridine]-3-yl}methyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide CAS No. 1903270-96-1

N-({[2,3'-bipyridine]-3-yl}methyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2562237
CAS No.: 1903270-96-1
M. Wt: 402.47
InChI Key: IYMIKHBGHRUQGM-UHFFFAOYSA-N
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Description

N-({[2,3’-bipyridine]-3-yl}methyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound with a unique structure that includes a bipyridine moiety, a thiophene ring, and a dihydropyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[2,3’-bipyridine]-3-yl}methyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the bipyridine and thiophene intermediates, followed by their coupling with a dihydropyridine derivative. Common reagents used in these reactions include palladium catalysts for coupling reactions, and various oxidizing and reducing agents to achieve the desired functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

N-({[2,3’-bipyridine]-3-yl}methyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene and dihydropyridine moieties can be oxidized under specific conditions.

    Reduction: The compound can be reduced to modify the oxidation state of the nitrogen atoms in the bipyridine ring.

    Substitution: Functional groups on the bipyridine and thiophene rings can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the bipyridine ring can yield various reduced bipyridine derivatives.

Scientific Research Applications

N-({[2,3’-bipyridine]-3-yl}methyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Used in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-({[2,3’-bipyridine]-3-yl}methyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety can chelate metal ions, affecting various biochemical pathways. The thiophene and dihydropyridine rings can interact with biological membranes and proteins, modulating their function. These interactions can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bipyridine: A simpler bipyridine derivative used in coordination chemistry.

    Thiophene-2-carboxamide: A thiophene derivative with similar structural features.

    1,4-Dihydropyridine: A core structure found in many calcium channel blockers.

Uniqueness

N-({[2,3’-bipyridine]-3-yl}methyl)-1-methyl-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carboxamide is unique due to its combination of bipyridine, thiophene, and dihydropyridine moieties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

1-methyl-6-oxo-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]-4-thiophen-2-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N4O2S/c1-26-14-18(17(11-20(26)27)19-7-4-10-29-19)22(28)25-13-16-6-3-9-24-21(16)15-5-2-8-23-12-15/h2-12,14H,13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMIKHBGHRUQGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)C2=CC=CS2)C(=O)NCC3=C(N=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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